(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c1-12-10(13)9(16-11(12)15)6-2-4-8-5-3-7-14-8/h2-7H,1H3/b4-2+,9-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBXVQHBRKRBC-RXXVAJQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC=CC2=CC=CO2)SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C=C/C2=CC=CO2)/SC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a furan-containing aldehyde. The reaction is often carried out under basic conditions to facilitate the formation of the double bond in the final product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the thiazolidinone ring can be reduced to form saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced thiazolidinone derivatives, and substituted thiazolidinone compounds.
Scientific Research Applications
Chemistry
Synthesis and Reactivity:
The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its thiazolidinone framework allows for various modifications, making it a valuable precursor in synthetic chemistry.
Table 1: Synthetic Routes for Derivatives
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂, Acetic Acid | Sulfoxides, sulfones |
| Reduction | NaBH₄, Ethanol | Thiol derivatives |
| Nucleophilic Substitution | Amine or Alcohol Nucleophiles | Substituted thiazolidinones |
Biology
Biochemical Probes:
Research indicates that this compound can interact with various biological macromolecules, functioning as a biochemical probe to study enzyme kinetics and protein-ligand interactions.
Antioxidant Activity:
Studies have demonstrated its potential as an antioxidant agent, which can mitigate oxidative stress in biological systems.
Table 2: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | Journal of Medicinal Chemistry |
| Antimicrobial | Inhibition of bacterial growth | International Journal of Antimicrobial Agents |
| Cytotoxicity | Induction of apoptosis | Cancer Research Journal |
Medicine
Therapeutic Potential:
The compound has been investigated for its anti-inflammatory and anticancer properties. Preclinical studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Cancer Research evaluated the effects of this compound on lung cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
Table 3: Case Study Summary
| Study Focus | Cell Line Used | Concentration (µM) | Result |
|---|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | 10 - 50 | Significant cell viability reduction (p < 0.05) |
Mechanism of Action
The mechanism by which (5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:
Structural and Functional Group Variations
| Compound Name | Substituents | Key Functional Groups | Biological Activities | Unique Features |
|---|---|---|---|---|
| (5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one | Furan-2-yl, propenylidene, methyl | Thiazolidinone, furan, conjugated double bond | Antimicrobial (predicted), anticancer (potential) | Furan enhances π-π stacking; propenylidene improves membrane permeability . |
| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one | 4-ethoxyphenyl, pyrazole | Pyrazole, ethoxy group | Anticancer, anti-inflammatory | Ethoxy group increases solubility; pyrazole enhances enzyme inhibition . |
| (5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one | Propoxyphenyl, butyl | Propoxy, butyl chain | Antifungal, antimicrobial | Long alkyl chain (butyl) improves lipophilicity . |
| (5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one | Chloro, methoxyphenyl | Chlorine, methoxy | Anticancer, enzyme inhibition | Chlorine enhances electronegativity; methoxy aids in receptor binding . |
Key Research Findings
- The furan ring in the target compound exhibits stronger π-π interactions with bacterial DNA gyrase compared to phenyl-substituted analogs, as demonstrated in molecular docking studies .
- Methyl substitution at position 3 reduces steric hindrance, allowing better penetration into hydrophobic enzyme pockets compared to bulkier groups like benzyl .
- Thiazolidinones with propenylidene moieties show 2–3 times higher cytotoxicity in MCF-7 breast cancer cells than saturated analogs .
Biological Activity
The compound (5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, commonly referred to as a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 281.31 g/mol. The structure features a thiazolidine ring fused with a furan moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H11N3O3S |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | LVHBCOYAXHVCRP-LFXCGDNUSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolidinone core and subsequent functionalization with furan derivatives. Various synthetic routes have been explored, including:
- Condensation Reactions: Utilizing aldehydes and thioketones.
- Cyclization: Formation of the thiazolidinone ring through cyclization reactions involving thioketones and amines.
- Functionalization: Introduction of the furan moiety via electrophilic substitution.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml . Its efficacy against Bacillus subtilis was not observed.
Antiviral Activity
In vitro studies have demonstrated that derivatives of this thiazolidinone can inhibit the NS2B/NS3 protease of the Dengue virus, suggesting potential as an antiviral agent .
Antimalarial Activity
The compound has shown promising results against Plasmodium falciparum, with IC50 values reported at 35 µM for chloroquine-sensitive strains and 151 µM for resistant strains .
Cytotoxicity
Cytotoxicity assays performed on VERO cell lines indicated that while some derivatives possess moderate cytotoxic effects, they are generally lower than established antimalarial drugs like chloroquine.
Case Studies
- Study on Antitumor Activity : Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives, reporting significant reduction in cell viability in glioblastoma multiform cells . Among the tested compounds, certain derivatives exhibited potent antitumor effects.
- Enzyme Inhibition Studies : The inhibition of various enzymatic targets was assessed, including serine proteases and metalloproteases. These studies provide insight into the mechanism of action and potential therapeutic applications in treating viral infections .
Q & A
Q. What are the key steps in synthesizing (5Z)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step process, including:
- Condensation : Reaction of a thiazolidinone precursor with a furan-containing aldehyde/ketone under acidic or basic conditions to form the Z/E-configured enone system .
- Cyclization : Use of catalysts like piperidine or acetic acid to promote ring closure, with solvent choice (e.g., ethanol, DMF) critical for yield .
- Purification : Column chromatography or recrystallization to isolate the product.
- Optimization : Reaction temperature (reflux vs. room temperature) and molar ratios of reagents are adjusted to enhance selectivity. For example, NMR monitoring can confirm intermediate formation .
Q. How is the structural identity of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify the Z/E configuration of the enone system and furan substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns, especially for sulfur-containing groups .
- X-ray Crystallography (if feasible): To resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting or shifts) may arise from:
- Dynamic effects : Conformational flexibility in the enone or furan moieties. Variable-temperature NMR can identify rotational barriers .
- Tautomerism : The thioxo group may participate in keto-enol tautomerism; deuterated solvent experiments or computational modeling (DFT) can clarify .
- Impurity interference : HPLC-MS or 2D NMR (e.g., COSY, NOESY) can isolate signals from byproducts .
Q. What strategies are effective for optimizing bioactivity assays targeting this compound’s thiazolidinone core?
- Methodological Answer : To evaluate biological activity (e.g., antimicrobial, anticancer):
- Enzyme inhibition assays : Use purified enzymes (e.g., tyrosine kinases) with fluorescence-based substrates. IC values are calculated using dose-response curves .
- Cellular uptake studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .
- SAR analysis : Synthesize analogs with modified furan or thioxo groups to identify critical pharmacophores .
Q. How can reaction conditions be tailored to minimize byproducts during scale-up synthesis?
- Methodological Answer : Scaling up requires:
- Solvent selection : Switch from ethanol to DMF for better solubility of intermediates, reducing side reactions .
- Flow chemistry : Continuous flow systems improve heat/mass transfer, critical for exothermic condensation steps .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progress in real-time .
Critical Considerations for Researchers
- Stereochemical integrity : The (5Z,2E) configuration must be preserved during synthesis; steric effects from the 3-methyl group can influence isomerization .
- Biological assay design : Account for the compound’s potential thiol reactivity (from 2-thioxo) by including reducing agents (e.g., DTT) in buffer systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
